N4-butyl-N4-ethylpyrimidine-4,6-diamine
Description
Properties
CAS No. |
1468730-59-7 |
|---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
4-N-butyl-4-N-ethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H18N4/c1-3-5-6-14(4-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
ZRPGWPUNCPJGPD-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C1=NC=NC(=C1)N |
Canonical SMILES |
CCCCN(CC)C1=NC=NC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Alkyl Chain Length: The butyl and ethyl groups in the target compound may confer higher lipophilicity compared to shorter chains (e.g., methyl in ) or unsaturated groups (e.g., diallyl in ). Longer alkyl chains typically enhance membrane permeability but may reduce aqueous solubility .
- Electronic Effects: Electron-donating alkyl groups may stabilize the pyrimidine ring, whereas electron-withdrawing substituents (e.g., nitro in ) could alter reactivity or pKa values .
Structure-Activity Relationship (SAR) Insights
- emphasizes the importance of exocyclic amines in pyrimidine derivatives for targeting NADH-dehydrogenase. The absence of such groups in the target compound may limit its activity in similar contexts .
- notes that pyridazine-diamines (e.g., RS-0406) disrupt protein aggregation. The target’s pyrimidine core and alkyl chains might offer weaker binding compared to aromatic substituents .
Preparation Methods
Starting Materials and Key Intermediates
- 4,6-Dichloropyrimidine or ethyl 4,6-dichloropyrimidine-5-carboxylate are common starting points due to their reactive chlorine atoms at the 4 and 6 positions.
- Amines such as ethylamine and butylamine are used for nucleophilic substitution to introduce the N4-ethyl and N4-butyl groups, respectively.
Stepwise Nucleophilic Substitution
Selective Substitution at the 4-Position:
- The reaction of 4,6-dichloropyrimidine with ethylamine under mild conditions (0 °C to room temperature) in the presence of a base (e.g., triethylamine) and a suitable solvent like tetrahydrofuran (THF) leads to substitution of the chlorine at the 4-position by an ethylamino group.
- This step requires careful temperature control and stoichiometric balance to avoid over-substitution or substitution at the 6-position.
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine + Ethylamine | 0 °C to RT, THF, triethylamine | 4-Ethylaminopyrimidine-6-chloride | 50–60 | Selective substitution at 4-position |
| 2 | Intermediate + Butylamine | Reflux in ethanol or NMP, base | This compound | 40–55 | Substitution at 6-position |
| 3 | Purification | Column chromatography | Pure diamine compound | — | Characterization by NMR, MS |
Analytical and Research Findings
- NMR Spectroscopy: Proton NMR confirms substitution patterns with characteristic chemical shifts for ethyl and butyl groups attached to nitrogen atoms on the pyrimidine ring.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
- Reaction Yields: Typical yields range from 40% to 60% depending on reaction conditions and purification efficiency.
- Selectivity: Temperature and stoichiometry are critical to avoid polysubstitution or side reactions such as ring opening or decomposition.
Comparative Notes on Preparation Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Stepwise substitution | High selectivity, well-understood | Multi-step, moderate yields |
| One-pot multicomponent reaction | Faster, fewer steps | Lower selectivity, complex mixtures |
| Microwave-assisted synthesis | Reduced reaction time | Requires specialized equipment |
| Catalytic coupling (Pd-catalyzed) | Useful for complex substitutions | More expensive, catalyst residues |
Q & A
Q. Key Data :
- Reagents : Ethanol/THF, reflux (70–80°C), 12–24 hours.
- Yields : 30–95% depending on substituent reactivity .
How is structural characterization of N⁴,N⁶-disubstituted pyrimidine-4,6-diamines validated?
Basic Research Question
Structural integrity is confirmed via:
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent patterns (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₁₈H₁₇N₅O₂ at m/z 335.37) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c space group, a = 10.794 Å) validate bond angles and steric effects .
Advanced Tip : For ambiguous spectra, use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .
What computational strategies predict reactivity and regioselectivity in pyrimidine-4,6-diamine derivatives?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., Gaussian16) model reaction pathways. For example:
- Transition State Analysis : Identifies energy barriers for nucleophilic substitution, favoring attack at the 4-position due to electron-withdrawing nitro groups .
- Solvent Effects : Polar solvents (ε > 15) stabilize zwitterionic intermediates, improving yields in protic media .
Case Study : Nitro group orientation in 5-nitropyrimidine-4,6-diamine lowers LUMO energy at C4/C6, enhancing amine nucleophilicity .
How can contradictory biological activity data for pyrimidine-4,6-diamines be resolved?
Advanced Research Question
Conflicting results (e.g., enzyme inhibition vs. cell-based assays) require:
- Orthogonal Assays : Compare IC₅₀ values in kinase inhibition (EGFR, FGFR) and cytotoxicity screens (MTT assays) .
- Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives from rapid clearance .
- Target Engagement Studies : Use CETSA (cellular thermal shift assay) to confirm intracellular target binding .
Example : N⁴,N⁶-aryl derivatives show potent in vitro EGFR inhibition (IC₅₀ < 50 nM) but poor in vivo efficacy due to plasma protein binding .
What design principles optimize pyrimidine-4,6-diamines for selective kinase inhibition?
Advanced Research Question
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance hydrogen bonding with kinase ATP pockets. Bulky groups (e.g., benzyl) improve selectivity by excluding off-target enzymes .
- Scaffold Hybridization : Fusing imidazo[4,5-c]pyridine cores (as in TLR7 ligands) introduces conformational rigidity, boosting potency .
Data Insight : N⁶-phenyl substitutions increase FGFR1 affinity by 10-fold compared to alkyl analogs .
How do crystallographic studies inform the binding modes of pyrimidine-4,6-diamines?
Advanced Research Question
X-ray structures (e.g., PDB entries) reveal:
- Hydrogen Bond Networks : Pyrimidine N1 and N3 atoms anchor to kinase hinge regions (e.g., EGFR T790M mutant) .
- Hydrophobic Pockets : Butyl/ethyl groups occupy hydrophobic clefts, reducing solvent exposure and improving binding entropy .
Reference : Crystal lattice parameters (e.g., β = 109.02°) correlate with substituent bulkiness and packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
